BPO-27 (racemate) is a potent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. CFTR is a chloride channel expressed in various tissues, and its dysfunction is linked to cystic fibrosis. BPO-27 (racemate) exhibits an Inhibitory Concentration (IC50) of 8 nM, signifying strong inhibitory activity []. Studies have shown that the (R)-enantiomer of BPO-27 is the active form, with an even lower IC50 of 4 nM, while the (S)-enantiomer is inactive [].
Researchers use BPO-27 (racemate) to study CFTR function and dysfunction in various cell types. This helps understand the mechanisms of cystic fibrosis and develop potential therapies [, ].
BPO-27 (racemate) can inhibit the formation of interactions between specific proteins. This property makes it valuable for studying protein-protein interactions involved in various cellular processes and diseases []. By disrupting these interactions, researchers can gain insights into their role in health and illness.
BPO-27 (racemate)'s ability to modulate protein interactions and CFTR function makes it a versatile tool for various cell biology and immunology research applications. Researchers can use it to:
Benzopyrimido-pyrrolo-oxazine-dione, commonly referred to as BPO-27 (racemate), is a synthetic compound with a complex structure characterized by its unique bicyclic framework. The molecular formula for BPO-27 is , and it has a molecular weight of approximately 548.35 g/mol. This compound features a single chiral center, leading to the existence of two enantiomers: (R)-BPO-27, which exhibits biological activity, and (S)-BPO-27, which is largely inactive .
The specific pathways and mechanisms can vary based on the reagents and conditions used .
BPO-27 has been primarily studied for its inhibitory effects on the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. The (R)-enantiomer has demonstrated significant potency, with an IC50 value as low as 600 pM, indicating its effectiveness in blocking CFTR activity by competing with ATP at the binding site . Additionally, BPO-27 has shown potential in reducing fluid secretion in models of diarrhea induced by bacterial enterotoxins, making it a candidate for therapeutic applications in gastrointestinal disorders .
The synthesis of racemic BPO-27 involves several steps, typically around six, starting from simpler organic precursors. Key methods include:
BPO-27 is primarily researched for its potential applications in:
Moreover, ongoing studies are exploring its efficacy against other gastrointestinal disorders and its metabolic stability for potential clinical use.
Interaction studies have focused on understanding how BPO-27 interacts with CFTR and other biological targets. Key findings include:
Several compounds share structural or functional similarities with BPO-27. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
(R)-BPO-27 | Benzopyrimido-pyrrolo-oxazine-dione | Inhibits CFTR; antisecretory effects | Active enantiomer with high potency |
(S)-BPO-27 | Benzopyrimido-pyrrolo-oxazine-dione | Inactive | Lacks significant biological activity |
CFTR inh-172 | Thiazolidinone derivative | Inhibits CFTR | Acts at a distinct site from ATP binding site |
Lumacaftor | Small molecule | Corrects misfolded CFTR | Targets protein folding rather than inhibition |
Ivacaftor | Potentiator | Enhances function of CFTR | Works by increasing channel opening |
BPO-27's distinct mechanism as a competitive inhibitor of ATP at CFTR sets it apart from other compounds that may act as potentiators or correctors of channel function.
BPO-27 is synthesized through a multi-step process involving key transformations to construct its complex heterocyclic core. The synthesis begins with modifications to earlier pyrimido-pyrrolo-quinoxalinedione (PPQ) analogs, such as PPQ-102, which served as a precursor.
Key steps in the synthesis of BPO-27 include:
Step | Reagents/Conditions | Key Intermediate | Yield |
---|---|---|---|
Bromination | N-bromosuccinimide (NBS), light | 5-Bromofuran derivative | ~70% |
Ether Bridge Formation | Mitsunobu reaction or nucleophilic substitution | Oxazinedione core with ether linkage | ~60% |
Carboxylation | Palladium-catalyzed coupling or ester hydrolysis | BPO-27 racemate (C₂₆H₁₈BrN₃O₆) | ~50% |
The overall synthesis requires 5–6 steps with an average yield of 11–61%.
BPO-27 contains a single chiral center, necessitating enantiomeric resolution to isolate the biologically active (R)-enantiomer. Chiral supercritical fluid chromatography (SFC) is employed for this purpose.
Process details:
The separation yields two enantiomers:
To determine the absolute configuration of the active enantiomer, X-ray crystallography was performed on the ethyl ester derivative of BPO-27.
Key findings:
Despite identical chemical structures, the enantiomers exhibit distinct biological activities and similar physicochemical properties.
Property | (R)-BPO-27 | (S)-BPO-27 |
---|---|---|
Molecular Formula | C₂₆H₁₈BrN₃O₆ | C₂₆H₁₈BrN₃O₆ |
Molecular Weight | 548.34 g/mol | 548.34 g/mol |
Solubility (DMSO) | ≥14.28 mg/mL (26.04 mM) | ≥14.28 mg/mL (26.04 mM) |
Metabolic Stability | <5% metabolism in 4 h (hepatic microsomes) | <5% metabolism in 4 h (hepatic microsomes) |
CFTR Inhibition (IC₅₀) | 4 nM (active) | Inactive (no inhibition) |
Both enantiomers exhibit high stability in vitro, but only (R)-BPO-27 binds to CFTR’s ATP-binding site, competitively inhibiting channel activation.